molecular formula C15H13ClN2O3 B14096152 N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide CAS No. 5624-83-9

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide

Cat. No.: B14096152
CAS No.: 5624-83-9
M. Wt: 304.73 g/mol
InChI Key: OCPNKQJUOLXBOE-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzoyl group, a chlorophenyl group, and a hydroxyglycinamide moiety, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with glycine derivatives under specific conditions. One common method includes the use of ethanol as a solvent and hexamine as a reagent, followed by the addition of ammonium chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzoyl or chlorophenyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide is unique due to its hydroxyglycinamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

5624-83-9

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(hydroxyamino)acetamide

InChI

InChI=1S/C15H13ClN2O3/c16-11-6-7-13(18-14(19)9-17-21)12(8-11)15(20)10-4-2-1-3-5-10/h1-8,17,21H,9H2,(H,18,19)

InChI Key

OCPNKQJUOLXBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNO

Origin of Product

United States

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